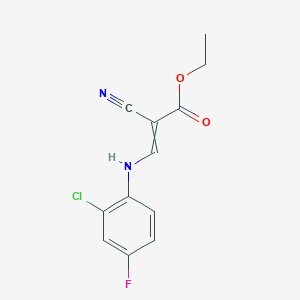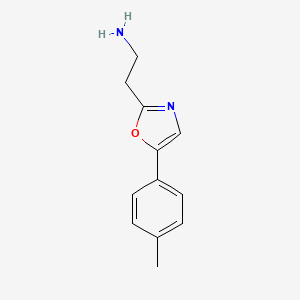![molecular formula C12H14BrN3O B11819438 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol](/img/structure/B11819438.png)
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol is a chemical compound that belongs to the quinazoline family. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The molecular structure of this compound consists of a quinazoline ring substituted with a bromo group at the 6th position and an ethylaminoethanol group at the 4th position.
Méthodes De Préparation
The synthesis of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol typically involves the reaction of 6-bromoquinazolin-4-amine with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 6-Bromoquinazolin-4-amine and ethanolamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 6-bromoquinazolin-4-amine is dissolved in the solvent, and ethanolamine is added dropwise. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, followed by purification using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromo group at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
2-[2-(6-Bromoquinazolin-4-yl)ethylamino]ethanol can be compared with other similar compounds, such as:
2-[2-(6-Chloroquinazolin-4-yl)ethylamino]ethanol: This compound has a chloro group instead of a bromo group, which may result in different chemical reactivity and biological activity.
2-[2-(6-Fluoroquinazolin-4-yl)ethylamino]ethanol: The presence of a fluoro group can influence the compound’s properties, including its stability and interaction with biological targets.
2-[2-(6-Methylquinazolin-4-yl)ethylamino]ethanol: The methyl group can affect the compound’s hydrophobicity and its ability to interact with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14BrN3O |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
2-[2-(6-bromoquinazolin-4-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H14BrN3O/c13-9-1-2-11-10(7-9)12(16-8-15-11)3-4-14-5-6-17/h1-2,7-8,14,17H,3-6H2 |
Clé InChI |
NYAJFBHQGOXZQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=NC=N2)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)



![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

